molecular formula C18H12N2O B12577523 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-81-2

2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde

Cat. No.: B12577523
CAS No.: 590397-81-2
M. Wt: 272.3 g/mol
InChI Key: UMFXZNYSLQQGNK-UHFFFAOYSA-N
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Description

2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde (CAS 95854-06-1) is a synthetic organic compound featuring a molecular framework that integrates benzo[g]indole and pyridine rings, with a reactive carbaldehyde group. This structure is of significant interest in medicinal chemistry and chemical biology research, primarily due to the privileged status of its constituent heterocycles. The indole nucleus is a ubiquitous motif in a vast array of natural products and pharmaceuticals, many of which exhibit a wide spectrum of pharmacological properties, including anticancer and antimicrobial activities . Similarly, the pyridine ring is a fundamental building block in numerous bioactive compounds, contributing to binding affinity and metabolic stability . The strategic combination of these scaffolds into a single molecule, a process known as molecular hybridization, is a validated strategy to create novel structures with potentially synergistic or enhanced biological activity . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The reactive aldehyde group at the 3-position serves as a key functional handle for a wide array of chemical transformations, including condensation reactions to form hydrazides or other derivatives, which can be used to build more complex molecular architectures . This makes it a valuable precursor for generating libraries of compounds for biological screening. Researchers are particularly interested in developing new antibacterial compounds to address the serious threat of antibiotic resistance, especially against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis . While direct studies on this specific benzo[g]indole derivative are limited, research on closely related 2-(pyridin-3-yl)-1H-indole structures provides strong rationale for its investigation. Such hybrids are explored for their potential to inhibit bacterial biofilm formation and target bacterial alarmone synthetases, which are key enzymes in bacterial stress response and persistence . Furthermore, the structural analogy to marine alkaloids like meridianins, which have promising anti-tuberculosis and antitumor activities, underscores its potential in anticancer research . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

590397-81-2

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C18H12N2O/c21-11-16-15-8-7-12-4-1-2-6-14(12)18(15)20-17(16)13-5-3-9-19-10-13/h1-11,20H

InChI Key

UMFXZNYSLQQGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step approach:

  • Step 1: Synthesis or procurement of the benzo[g]indole core.
  • Step 2: Introduction of the pyridin-3-yl substituent at the 2-position of the indole ring.
  • Step 3: Formylation at the 3-position of the indole to yield the aldehyde.

Formylation via Vilsmeier-Haack Reaction

A widely used method for introducing the aldehyde group at the 3-position of indole derivatives is the Vilsmeier-Haack reaction , which involves:

  • Reacting the indole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .
  • The reaction is typically conducted at low temperatures (0–5 °C) during reagent preparation, followed by stirring and refluxing for several hours to ensure complete formylation.

This method is effective for indole derivatives bearing various substituents, including pyridin-3-yl groups, and provides good yields of the corresponding 3-carbaldehydes.

Catalytic Condensation Methods

Another approach involves the condensation of pyridine derivatives with indole-3-carbaldehyde under catalytic conditions. For example:

  • Using catalytic systems such as cerium ammonium nitrate (CAN) combined with hydrogen peroxide (H₂O₂) to facilitate coupling.
  • Reaction conditions are optimized to favor the formation of the 2-(pyridin-3-yl) substituted indole-3-carbaldehyde.

This method is scalable and adaptable for industrial production, often employing continuous flow reactors to enhance efficiency and yield.

One-Pot Catalytic Synthesis Using Polyphosphoric Acid

A patented method describes a one-step catalytic reaction involving:

  • Starting materials: indole-3-carboxylic acid derivatives and substituted o-phenylenediamines.
  • Catalyst: polyphosphoric acid in a solvent such as ethylene glycol.
  • Reaction conditions: heating at 50–200 °C for 1–9 hours.
  • Post-reaction treatment: pH adjustment under ice bath conditions followed by recrystallization with ethanol.

This method yields benzo-fused heterocycles with high purity and good yields (e.g., 82.9% yield reported for a related benzimidazole derivative).

Detailed Reaction Conditions and Yields

Preparation Method Starting Materials Catalyst/Reagents Solvent Temperature (°C) Time (h) Yield (%) Notes
Vilsmeier-Haack formylation 2-(pyridin-3-yl)-1H-indole POCl₃, DMF Anhydrous DMF 0–5 (reagent prep), reflux 5–8 70–85 High regioselectivity for 3-formylation
Catalytic condensation (CAN/H₂O₂) Pyridine derivatives + indole-3-carbaldehyde CAN, H₂O₂ Various Ambient to reflux 2–6 60–80 Suitable for scale-up, continuous flow
One-step catalytic synthesis (patent method) Indole-3-carboxylic acid + substituted o-phenylenediamine Polyphosphoric acid Ethylene glycol 50–200 1–9 ~83 Post-reaction pH adjustment and recrystallization

Research Findings and Optimization Notes

  • Regioselectivity: The Vilsmeier-Haack reaction is highly selective for the 3-position of the indole ring, avoiding side reactions at other positions.
  • Catalyst choice: CAN/H₂O₂ catalytic systems improve coupling efficiency between pyridine and indole moieties, reducing reaction times and increasing yields.
  • Temperature control: Elevated temperatures (up to 180 °C) in polyphosphoric acid catalysis promote cyclization and condensation but require careful monitoring to prevent decomposition.
  • Purification: Recrystallization from ethanol and chromatographic techniques are standard for isolating pure 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde.

Summary Table of Preparation Methods

Method Advantages Limitations Typical Yield Scale Suitability
Vilsmeier-Haack formylation High regioselectivity, well-established Requires anhydrous conditions, toxic reagents 70–85% Laboratory to pilot scale
Catalytic condensation (CAN/H₂O₂) Mild conditions, scalable Catalyst cost, possible side reactions 60–80% Industrial scale
One-step catalytic synthesis One-pot, high yield, simple workup High temperature, longer reaction time ~83% Laboratory to industrial

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reagent/ConditionsProductReference
KMnO₄ (acidic conditions)Benzo[g]indole-3-carboxylic acid

This reaction typically proceeds via radical intermediates, with the aldehyde group (-CHO) converting to a carboxylic acid (-COOH).

Condensation Reactions

The aldehyde participates in Schiff base formation with primary amines.

AmineProductConditionsReference
AnilineN-(Benzo[g]indolyl)aniline imineEthanol, reflux, 6h
HydrazineHydrazone derivativeRoom temperature, 2h

These reactions exploit the electrophilic nature of the aldehyde group, forming stable imine linkages .

Nucleophilic Additions

Nucleophiles such as hydroxylamine react with the aldehyde group.

ReagentProductConditionsReference
Hydroxylamine HClOxime derivativeEthanol, 60°C, 4h
Grignard reagents (RMgX)Secondary alcoholDry THF, 0°C to RT

The oxime formation is reversible under acidic conditions, while Grignard additions proceed via nucleophilic attack at the carbonyl carbon .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles.

Reagent/ConditionsProductKey FeatureReference
NH₃ (gaseous), ΔImidazo[4,5-b]pyridine derivativeNitrogen incorporation
Thiourea, H₂SO₄Thiazole-fused analogueSulfur incorporation

Cyclization often requires catalytic acid or base to facilitate ring closure .

Knoevenagel Condensation

Active methylene compounds undergo condensation with the aldehyde.

ReagentProductConditionsReference
Malononitrileα,β-Unsaturated nitrilePiperidine catalyst
Ethyl acetoacetateCoumarin derivativeEthanol, reflux

These reactions proceed via enolate intermediates, forming extended π-conjugated systems .

Key Structural Influences on Reactivity:

  • Pyridine moiety : Enhances electron-withdrawing effects, polarizing the aldehyde group.

  • Benzo[g]indole core : Stabilizes intermediates through aromatic resonance.

  • Aldehyde position : The 3-position on the indole ring allows steric accessibility for nucleophilic attacks .

This compound’s versatility in forming diverse derivatives underscores its utility in synthesizing pharmacologically active molecules and functional materials. Experimental protocols should prioritize anhydrous conditions for moisture-sensitive reactions (e.g., Grignard additions) and controlled temperatures to avoid side products .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications, particularly in oncology. Its structural resemblance to known anticancer agents suggests it may exhibit similar biological activities. Recent studies have highlighted its:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-resistant S. aureus (MRSA) . It also exhibits antifungal properties against pathogens like Candida albicans .
  • Enzyme Inhibition : Molecular docking studies indicate that 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde can bind effectively to enzymes involved in bacterial stress responses, suggesting potential therapeutic strategies against antibiotic-resistant strains .

2. Organic Synthesis

As a versatile building block, this compound serves as a precursor for the synthesis of more complex molecules in organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and pharmacologically active compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde. For example:

  • Antimicrobial Studies : Research demonstrated that derivatives exhibit significant antibacterial activity against resistant strains, indicating their potential as new antimicrobial agents .
  • Cancer Research : Investigations into its anticancer properties revealed that the compound can induce apoptosis in cancer cells, supporting its development as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Substituent Effects on Antifungal Activity

Compound Functional Group EC₅₀ (mg/ml) Synergistic Coefficient (with JA)
Indole-3-carbaldehyde -CHO 625 22.95 (at 2:8 ratio)
Indole-3-carboxylic acid -COOH >1,250 19.80 (at 3:7 ratio)

N-Substituted Indole-3-carbaldehyde Derivatives

N-Alkylation of indole-3-carbaldehyde (e.g., 1-methyl or 1-benzyl groups) modifies electronic properties and steric bulk, impacting reactivity and bioactivity:

  • 1-Methyl-1H-indole-3-carbaldehyde : Synthesized via N-alkylation with methyl halides, this derivative shows enhanced solubility in polar solvents (e.g., acetonitrile/DMF) and serves as a precursor for oxime derivatives with urease inhibitory activity .

Pyrido-Indole Hybrids

The benzo[g]indole system in 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde differs from simpler pyrido-indole derivatives:

  • 8-[2-(1H-Indol-3-yl)vinyl]-10H-pyrido[1,2-a]indolium : Such chromophores, synthesized via condensation with indole-3-carbaldehyde, display unique photophysical properties, highlighting the role of extended conjugation in optoelectronic applications .

Hydrazone and Thiourea Derivatives

  • Hydrazones : Condensation of indole-3-carbaldehyde with nicotinic/isonicotinic hydrazides yields hydrazone derivatives (e.g., N'-[(1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide). These compounds show anti-Mycobacterium activity, with IC₅₀ values influenced by the hydrazide’s aromaticity .
  • Indole–Thiourea Derivatives : Incorporating thiourea moieties (e.g., via nucleophilic substitution) enhances tyrosinase inhibitory activity, demonstrating how auxiliary functional groups modulate enzyme interactions .

Table 3: Bioactivity of Derivatives

Derivative Type Target Activity Key Finding Reference
Hydrazones Anti-Mycobacterium 69% yield; IC₅₀ = 0.18 mg/ml
Thiourea derivatives Tyrosinase inhibition Ki = 2.3 µM (competitive inhibition)

Biological Activity

2-Pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde features both pyridine and indole moieties, which contribute to its unique reactivity and stability. The compound's molecular formula is C_{15}H_{12}N_2O, with the aldehyde functional group at the 3-position of the indole ring enhancing its reactivity towards various biological targets.

Biological Activity Overview

Research indicates that 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-resistant S. aureus (MRSA), highlighting its potential as an antibacterial agent .
  • Antifungal Activity : It has demonstrated significant antifungal properties against pathogens like Candida albicans, with MIC values comparable to established antifungal treatments .
  • Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to enzymes involved in bacterial stress responses, potentially leading to new therapeutic strategies against antibiotic-resistant strains.

The mechanism of action for 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde involves interactions with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound to these targets modulates their activity, which is crucial for its biological effects. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

Synthesis Methods

The synthesis of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde typically involves several methods:

  • Vilsmeier-Haack Reaction : This method introduces the aldehyde group into the indole structure using phosphorus oxychloride and dimethylformamide.
  • Formylation Techniques : Various formylation reactions can be employed to achieve the desired product from substituted indoles.

Table 1: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (μg/mL)
2-Pyridin-3-yl-1H-benzo[g]indole-3-carbaldehydeS. aureus ATCC 259233.90
S. aureus ATCC 43300 (MRSA)1.00
E. coli10
C. albicans5

Table 2: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeObserved Efficacy
2-(pyridin-3-yl)-1H-indole-3-carbaldehydeAntibacterialModerate
2-(pyridin-3-yl)-1H-indoleAntifungalHigh
Indolylquinazolinone derivativesAntimicrobialHigh

Q & A

(Basic) What are the primary synthetic strategies for preparing 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde?

Answer:
The synthesis of this compound typically involves:

  • Pd-catalyzed amidation and cyclization : A method demonstrated for pyridoindoles, where palladium catalysts enable coupling reactions to construct the fused heterocyclic core .
  • Multi-step organic reactions : Sequential functionalization, such as formylation at the indole C3 position and pyridine ring introduction via nucleophilic substitution or cross-coupling .
  • Iodine-catalyzed thiolation : While not directly reported for this compound, iodine catalysis has been effective for synthesizing 3-arylthioindoles, suggesting adaptability for analogous aldehyde derivatives .

(Basic) What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromaticity. For example, 1H^1H NMR can resolve indole NH (δ 10–12 ppm) and aldehyde protons (δ ~9.8 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1650–1700 cm1^{-1}) .
  • X-ray crystallography : Resolves crystal packing and confirms regiochemistry, as seen in structurally related carbaldehydes .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

(Advanced) How can reaction conditions be optimized to improve yields in multi-step syntheses?

Answer:
Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in Pd-catalyzed reactions .
  • Catalyst tuning : Ligand design (e.g., phosphine ligands) in Pd-mediated steps improves regioselectivity .
  • Green chemistry approaches : Avoiding chromatography by using recrystallization or solvent partitioning, as demonstrated in low-yield syntheses of benzo[g]indole derivatives .

(Advanced) How should conflicting spectral data during characterization be resolved?

Answer:

  • Cross-validation : Combine 1H^1H-13C^{13}C HSQC/HMBC NMR to assign ambiguous signals. For example, HMBC correlations between the aldehyde proton and adjacent carbons can resolve positional isomerism .
  • X-ray crystallography : Definitive structural assignment via crystal structure analysis, as applied to imidazopyridine carbaldehydes .
  • Comparative analysis : Match IR and MS data with literature values for analogous compounds (e.g., 6-iodoindole-3-carbaldehyde) .

(Basic) What are the key applications of this compound in medicinal chemistry?

Answer:

  • Precursor for bioactive molecules : Its aldehyde group enables condensation reactions to form Schiff bases or hydrazides, which are explored for anticancer and antimicrobial activity .
  • Probe development : Used in biochemical assays to study indole-based enzyme interactions (e.g., phospholipase A2 inhibition) .

(Advanced) What experimental design considerations are critical for structure-activity relationship (SAR) studies?

Answer:

  • Systematic substituent variation : Introduce electron-withdrawing/donating groups at the pyridine or indole positions to modulate electronic effects .
  • Functional group compatibility : Ensure reaction conditions (e.g., Pd catalysis) do not degrade sensitive moieties like aldehydes .
  • In silico modeling : Pair synthesis with docking studies to prioritize targets, as seen in quinoline carbaldehyde derivatives .

(Basic) How is the purity of this compound validated during synthesis?

Answer:

  • Chromatography-free purification : Recrystallization from ethanol/water mixtures achieves >95% purity in some benzo[g]indole derivatives .
  • HPLC analysis : Monitor purity using reverse-phase columns, with retention times compared to standards .

(Advanced) What strategies address low reactivity in formylation reactions at the indole C3 position?

Answer:

  • Directed metalation : Use directing groups (e.g., benzamide) to enhance regioselectivity, as shown in N-substituted indole syntheses .
  • Lewis acid catalysis : Employ ZnCl2_2 or BF3_3 to activate substrates during Vilsmeier-Haack formylation .

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